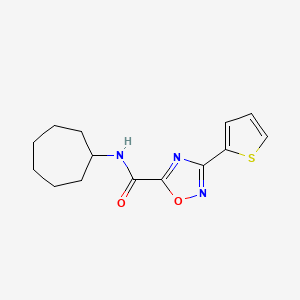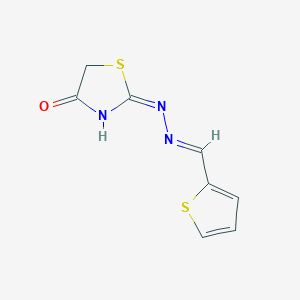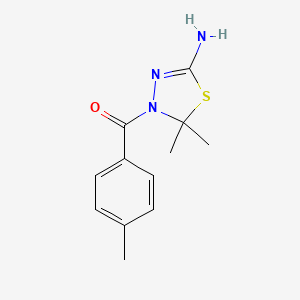
N-cycloheptyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. The compound belongs to the group of oxadiazoles, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with various cellular targets, including enzymes, receptors, and DNA. The compound has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membrane integrity. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and urease. It has also been shown to modulate the expression of various genes involved in inflammation, angiogenesis, and cell cycle regulation. In addition, the compound has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cycloheptyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been shown to exhibit a broad range of biological activities. However, the compound also has some limitations. It is relatively unstable in aqueous solutions and requires careful handling. In addition, the compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Direcciones Futuras
There are several future directions for the study of N-cycloheptyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide. One direction is to further investigate the mechanism of action of the compound and identify its cellular targets. Another direction is to study the compound's pharmacokinetic properties and evaluate its potential as a therapeutic agent. In addition, the compound's fluorescent properties could be further explored for its potential as a biosensor or imaging agent. Finally, the compound's potential as a photosensitizer for photodynamic therapy could be investigated.
Métodos De Síntesis
The synthesis of N-cycloheptyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction of 2-thiophenecarboxylic acid hydrazide with cycloheptylbromide in the presence of triethylamine. The resulting intermediate is then reacted with chloroacetyl chloride to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-cycloheptyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been studied for its potential applications in various scientific research fields. The compound has been shown to exhibit antibacterial, antifungal, antiviral, and anticancer activities. It has also been studied for its potential as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
Propiedades
IUPAC Name |
N-cycloheptyl-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-13(15-10-6-3-1-2-4-7-10)14-16-12(17-19-14)11-8-5-9-20-11/h5,8-10H,1-4,6-7H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUFXYMHWQWYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(3-bromo-2-hydroxy-5-nitrobenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6013883.png)
![1-{4-[4-(2,6-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6013889.png)
![N-[(2-methyl-4-quinolinyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6013902.png)
![N'-(2-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6013903.png)
![4-biphenylyl[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6013923.png)
![7-(2-chlorobenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6013926.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B6013933.png)
![7-fluoro-3-methyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide](/img/structure/B6013937.png)
![3-(2-hydroxy-2-phenylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6013939.png)
![2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6013947.png)
![ethyl 1-[3-(1H-benzimidazol-2-yl)propanoyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6013952.png)


![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(1-methyl-2-pyrrolidinyl)methyl]amine](/img/structure/B6013980.png)
